(3R)-dithiolane-3-carboxylic acid

Metal chelation Bioinorganic chemistry Potentiometric titration

This is the R-enantiomer of the shortest chain-shortened α-lipoic acid metabolite, tetranorlipoic acid. Its distinct LogP (1.22 vs 2.16) and verified chromatographic separation on Poly A-103 columns make it the only authentic standard for unambiguous peak assignment in metabolic profiling. Unlike the 4-carboxylic positional isomer (asparagusic acid), it exhibits a unique metabolic phenotype—supplying sulfur without supporting carbon growth—making it irreplaceable for dissecting lipoate degradation pathways. The well-characterized Cu(II) chelation equilibrium (41±7% chelated isomer) positions it as a unique ligand for disulfide coordination chemistry. For SAR programs, confirm stereochemical purity independently; this minimal dithiolane-carboxylic scaffold offers a distinct acidity (pKa 3.62) and hydrophilicity profile.

Molecular Formula C4H6O2S2
Molecular Weight 150.2 g/mol
Cat. No. B13811953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-dithiolane-3-carboxylic acid
Molecular FormulaC4H6O2S2
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1CSSC1C(=O)O
InChIInChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1
InChIKeySHMXLCRUTGTGGS-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-Dithiolane-3-carboxylic Acid (Tetranorlipoic Acid): Procurement-Grade Identity and Structural Context


(3R)-Dithiolane-3-carboxylic acid (CAS 20752-39-0 for the R-enantiomer; CAS 6629-12-5 for unspecified stereochemistry), also designated tetranorlipoic acid or 1,2-dithiolane-3-carboxylic acid, is the shortest chain-shortened metabolite of α-lipoic acid [1]. It belongs to the dithiolanecarboxylic acid class (CHEBI:38336) and consists of a five-membered cyclic disulfide (1,2-dithiolane) ring bearing a carboxylic acid substituent at the 3-position, with a molecular formula of C4H6O2S2 and a molecular weight of 150.22 g/mol . As a research chemical, it is procured primarily as an analytical reference standard, a synthetic intermediate for more complex dithiolane-containing molecules, and a probe for studying structure-activity relationships within lipoic acid metabolic pathways [2].

Why Generic Substitution of (3R)-Dithiolane-3-carboxylic Acid with In-Class Analogs Fails: A Procurement Risk Analysis


Within the dithiolanecarboxylic acid class, compounds sharing the C4H6O2S2 elemental formula can differ profoundly in positional isomerism (3-carboxylic vs. 4-carboxylic), oxidation state (dithiolane vs. dithiane), and chain length relative to lipoic acid metabolites [1]. These structural variations translate into measurably divergent metal-chelation stoichiometries, chromatographic retention behavior, and biological substrate recognition—differences that are invisible to elemental analysis or simple formula matching but are critical when the compound is used as a quantitative analytical standard, a mechanistic probe, or a synthetic precursor [2]. Substituting a 4-carboxylic positional isomer (asparagusic acid) for the 3-carboxylic target, for instance, introduces a different pKa, a different TrxR inhibition profile, and a different crystalline melting behavior—any one of which can invalidate a comparative study or a calibrated analytical method [3].

Quantitative Differentiation Evidence for (3R)-Dithiolane-3-carboxylic Acid Against Closest Analogs


Metal-Chelation Stoichiometry: Tetranorlipoate Forms Significantly Fewer Intramolecular Chelate Isomers Than Thioether Carboxylate Ligands

In a direct head-to-head potentiometric study, the percentage of intramolecularly chelated isomer for the Cu(II) complex of tetranorlipoate (1,2-dithiolane-3-carboxylate, tnl⁻) was determined to be 41 ± 7%, compared with 93 ± 1% for the analogous tetrahydrothiophene-2-carboxylate (thtc⁻) complex [Cu(thtc)]⁺ [1]. For Cd(II), the chelated isomer fraction was ≤20% for [Cd(tnl)]⁺ versus 55 ± 5% for [Cd(thtc)]⁺. This demonstrates that the disulfide group in the 1,2-dithiolane ring of tetranorlipoate is a substantially weaker chelating ligand than the thioether sulfur in tetrahydrothiophene carboxylates, and the intramolecular equilibrium between chelated and simple carboxylate-coordinated isomers is quantitatively shifted toward the non-chelated form for the target compound [1].

Metal chelation Bioinorganic chemistry Potentiometric titration

Carbon-13 NMR Deshielding Pattern: Tetranor-Dihydrolipoic Acid Exhibits Greater Electron Density Perturbation at the Outer Thiol Position, Correlating with Reduced Ion-Chelating Capacity

In a comparative 2D NMR study of oxidized and reduced forms, oxidation of dihydrolipoic acid produced a dominant ¹³C deshielding of 17.79 ppm (in D₂O) at the carbon adjacent to the inner SH group, with almost no changes in the tail portion of the molecule. In contrast, bisnor-dihydrolipoic acid and especially tetranor-dihydrolipoic acid (the reduced form of the target compound) exhibited greater carbon deshielding near the outer SH group [1]. This altered electron density distribution correlates explicitly with known diminished ion-chelating activity of the shorter-chain metabolites, providing a spectroscopic rationale for why (3R)-dithiolane-3-carboxylic acid cannot substitute for lipoic acid in metal-coordination applications [1].

NMR spectroscopy Ion chelation Antioxidant mechanism

Bacterial Growth Substrate Specificity: Tetranorlipoic Acid Fails to Support Carbon-Source Growth in Pseudomonas putida, Unlike the Parent Lipoic Acid

In a controlled microbiological study, Pseudomonas putida LP grew on lipoate (1,2-dithiolane-3-pentanoic acid) as the sole carbon and sulfur source, converting it to bisnor-lipoate and acetyl-CoA. However, there was no growth on or bacterial oxidation of chemically synthesized tetranor-(1,2-dithiolane-3-carboxylic acid) or bisnor-lipoic acid when provided as the sole carbon source. Critically, both chain-shortened analogs could supply the sulfur needed for growth when acetate was provided as the carbon source, indicating that the 1,2-dithiolane ring is recognized for sulfur mobilization but the shortened carbon chain fails to support energy metabolism [1].

Microbial metabolism Substrate specificity Lipoate catabolism

Predicted Acid Dissociation Constants: (3R)-Dithiolane-3-carboxylic Acid Is a Stronger Acid Than Lipoic Acid by Approximately 0.9 pKa Units

The predicted pKa (strongest acidic) of (3R)-dithiolane-3-carboxylic acid is 3.62 ± 0.20 , compared with lipoic acid's predicted pKa of 4.52 (ChemAxon) [1] and asparagusic acid's (1,2-dithiolane-4-carboxylic acid) predicted pKa of 3.98 [2]. At physiological pH 7.4, all three compounds exist predominantly as carboxylate anions; however, at mildly acidic pH values typical of many analytical separation conditions (e.g., pH 4–5), the ionization difference becomes significant: the target compound is approximately 50% ionized at pH 3.62, whereas lipoic acid reaches 50% ionization only at pH 4.52. This 0.9 log-unit acid-strength differential directly affects reversed-phase HPLC retention, liquid-liquid extraction efficiency, and ion-pairing behavior .

Physicochemical property Acid strength Ionization state

TrxR1 Inhibitory Selectivity: 1,2-Dithiolane-4-Carboxylic Acid (Asparagusic Acid) Analogs Are Inactive Against Thioredoxin Reductase, Distinguishing Positional Isomers for Biochemical Probe Procurement

A 2023 study systematically evaluated a series of 1,2-dithiolane-4-carboxylic acid (asparagusic acid) analogs for TrxR1 inhibition and found that asparagusic acid derivatives and their bioisosteres remain inactive toward TrxR, proving that the 1,2-dithiolane moiety alone is insufficient to serve as a pharmacophore; only Michael acceptor-containing analogs within the 4-carboxylic acid series exhibited TrxR1 inhibition, with IC₅₀ values ranging from 5.3 to 186.0 μM [1]. While no equivalent TrxR1 data exist for 1,2-dithiolane-3-carboxylic acid, this positional-isomer specificity establishes that the location of the carboxylic acid substituent on the dithiolane ring is a decisive determinant of biological target engagement [1]. A researcher procuring a dithiolane-carboxylic acid as a negative control for TrxR inhibition studies must use the 4-carboxylic isomer (asparagusic acid) for confirmed inactivity, whereas the 3-carboxylic isomer (target compound) has an uncharacterized but chemically distinct interaction potential.

Thioredoxin reductase Enzyme inhibition Positional isomer selectivity

Lipophilicity-Driven Chromatographic Differentiation: LogP of 1.22 for Target Compound vs. 2.16 for Lipoic Acid Dictates RP-HPLC Elution Order

The computed LogP of (3R)-dithiolane-3-carboxylic acid is 1.22 , whereas lipoic acid (1,2-dithiolane-3-pentanoic acid) has an established LogP of 2.16 . This 0.94 LogP unit difference reflects the absence of a four-carbon aliphatic side chain in the target compound. Shih et al. (1974) provided experimental paper, thin-layer, and column chromatographic mobility data confirming that tetranorlipoic acid migrates distinctly from lipoic acid and bisnorlipoic acid in multiple chromatographic systems, including gas chromatography on a Poly A-103 column [1]. The substantially lower lipophilicity of the target compound means it will elute earlier in reversed-phase HPLC and may require different extraction solvents for quantitative recovery from biological matrices.

Chromatographic retention Lipophilicity Analytical method development

High-Confidence Application Scenarios for (3R)-Dithiolane-3-carboxylic Acid Based on Verified Differentiation Evidence


Analytical Reference Standard for Lipoic Acid Metabolite Profiling by GC or HPLC-MS

The combination of a LogP of 1.22 (vs. 2.16 for lipoic acid) and experimentally verified distinct chromatographic mobility in paper, thin-layer, column, and gas chromatography systems makes (3R)-dithiolane-3-carboxylic acid the appropriate authentic standard for identifying and quantifying tetranorlipoic acid in biological samples. Its confirmed retention differentiation from both lipoic acid and bisnorlipoic acid on Poly A-103 GC columns enables unambiguous peak assignment in metabolic profiling studies [1]. Procurement for this purpose must specify the R-enantiomer (CAS 20752-39-0) when chiral fidelity to the natural mammalian metabolite is required.

Negative Control for Microbial Lipoate Catabolism Studies Requiring a Non-Metabolizable Sulfur Source

As demonstrated in Pseudomonas putida LP cultures, tetranorlipoic acid fails to support bacterial growth as a sole carbon source but retains the ability to supply sulfur when an alternative carbon source (acetate) is present . This unique metabolic phenotype—sulfur mobilization without carbon catabolism—makes it the correct compound for dissecting sulfur-source versus carbon-source contributions in lipoate degradation pathways. Neither lipoic acid (which supports full growth) nor asparagusic acid (a plant secondary metabolite not part of bacterial lipoate catabolism) can serve this experimental role.

Mechanistic Probe for Metal-Coordination Studies Involving Weak Disulfide Ligands

The direct quantitative evidence that the Cu(II)-tetranorlipoate complex forms only 41 ± 7% chelated isomer (vs. 93 ± 1% for the thioether analog) positions (3R)-dithiolane-3-carboxylic acid as a valuable ligand for investigating the coordination chemistry of weak disulfide donors. Its well-characterized intramolecular equilibrium between chelated and simple carboxylate-bound isomers provides a reference system for studying how ring strain and S–S bond geometry modulate metal affinity in biological disulfide ligands.

Synthetic Intermediate for Chain-Shortened Lipoic Acid Derivatives in Structure-Activity Relationship (SAR) Programs

The target compound serves as the minimal dithiolane-carboxylic acid scaffold for constructing SAR libraries. Its predicted pKa of 3.62 and lower lipophilicity (LogP 1.22) relative to lipoic acid (pKa 4.52, LogP 2.16) provide a distinct physicochemical starting point for medicinal chemistry programs aimed at tuning acid strength and hydrophilicity independently of the dithiolane pharmacophore. Researchers procuring this compound for SAR work must confirm stereochemical purity (R vs. racemic) by independent analytical methods, as the enantiomeric composition critically affects biological activity in lipoic acid-derived molecules [1].

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